molecular formula C9H12F2N2OS B2496491 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole CAS No. 2201281-45-8

5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole

Cat. No.: B2496491
CAS No.: 2201281-45-8
M. Wt: 234.26
InChI Key: HHUBEKMWVFRCKU-UHFFFAOYSA-N
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Description

5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole is a synthetic organic compound characterized by the presence of a thiadiazole ring substituted with a difluorocyclohexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole typically involves the reaction of 4,4-difluorocyclohexanol with appropriate thiadiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted thiadiazole derivatives .

Scientific Research Applications

5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole is unique due to its specific combination of a thiadiazole ring with a difluorocyclohexyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a difluorocyclohexyl group and a methyl group. Its structure is significant in determining its biological activity, particularly in interactions with various molecular targets.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors that modulate cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against bacteria and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiadiazole derivatives are also being investigated for their anticancer properties. A study evaluated various thiadiazole compounds for their ability to inhibit cancer cell proliferation. Notably, some derivatives showed promising results in reducing the viability of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), suggesting that this compound may have similar potential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibits proliferation in A549 and HeLa cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Evaluation

In a recent study by Liu et al., several thiadiazole derivatives were synthesized and tested for anticancer activity using the CCK-8 method. Among them, compounds were identified that exhibited IC50 values below 20 µM against multiple cancer cell lines. The study concluded that modifications to the thiadiazole scaffold could enhance anticancer efficacy .

Case Study: Antimicrobial Screening

A comparative study assessed the antimicrobial activity of various thiadiazole derivatives against clinical isolates. The results indicated that certain modifications to the thiadiazole structure significantly improved antibacterial potency. The findings suggest that this compound could be further explored as a lead compound in drug development .

Properties

IUPAC Name

5-(4,4-difluorocyclohexyl)oxy-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2OS/c1-6-12-8(15-13-6)14-7-2-4-9(10,11)5-3-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUBEKMWVFRCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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